molecular formula C7H7B2F3O4 B1388033 (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid CAS No. 913835-35-5

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid

Cat. No. B1388033
M. Wt: 233.75 g/mol
InChI Key: LLTMRPLEYJEOIJ-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is a chemical compound with the molecular formula C7H7B2F3O4 and a molecular weight of 233.75 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The structure of “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has been characterized by IR, 1H NMR, 13C NMR, and MS, and its structure was confirmed by X-ray diffraction .


Chemical Reactions Analysis

Boronic acids, such as “(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid”, can be used as building blocks and synthetic intermediates . They have been used in various chemical reactions, including functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Physical And Chemical Properties Analysis

“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” has a density of 1.49g/cm3, a boiling point of 435.8ºC at 760 mmHg, and a flash point of 217.4ºC . The melting point was not found in the search results.

Safety And Hazards

“(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

[3-borono-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7B2F3O4/c10-7(11,12)4-1-5(8(13)14)3-6(2-4)9(15)16/h1-3,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMRPLEYJEOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7B2F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660255
Record name [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid

CAS RN

913835-35-5
Record name Boronic acid, [5-(trifluoromethyl)-1,3-phenylene]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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